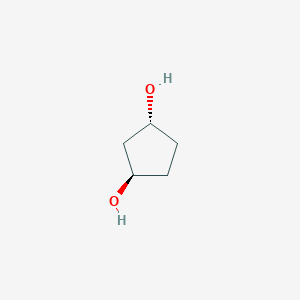

(1R,3R)-cyclopentane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-cyclopentane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUPJBRGQCEZSI-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16326-98-0 | |

| Record name | rel-(1R,3R)-1,3-Cyclopentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16326-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Stereochemical Foundations and Nomenclature of 1r,3r Cyclopentane 1,3 Diol

Absolute and Relative Stereochemistry of the (1R,3R) Isomer

The designation (1R,3R) defines the absolute configuration at the two stereogenic centers of the cyclopentane (B165970) ring according to the Cahn-Ingold-Prelog priority rules. At both carbon 1 and carbon 3, the hydroxyl group and the subsequent atoms in the ring are arranged in an 'R' configuration. This isomer is one of the 'trans' isomers of 1,3-cyclopentanediol (B3029237), where the two hydroxyl groups are on opposite faces of the ring. This trans relationship is a key aspect of its relative stereochemistry.

Relationship to Other 1,3-Cyclopentanediol Stereoisomers (e.g., (1S,3S), (1R,3S), (1S,3R))

Cyclopentane-1,3-diol can exist as four possible stereoisomers due to its two chiral centers. The relationships between these isomers are crucial for understanding their distinct properties.

(1R,3R)-cyclopentane-1,3-diol and (1S,3S)-cyclopentane-1,3-diol: These two isomers are enantiomers. They are non-superimposable mirror images of each other. Like (1R,3R), the (1S,3S) isomer is also a 'trans' isomer. A mixture containing equal amounts of the (1R,3R) and (1S,3S) enantiomers is known as a racemic mixture.

This compound and (1R,3S)-cyclopentane-1,3-diol: These isomers are diastereomers. They are stereoisomers that are not mirror images of each other. The (1R,3S) isomer is a 'cis' isomer, with both hydroxyl groups on the same face of the cyclopentane ring.

This compound and (1S,3R)-cyclopentane-1,3-diol: Similar to the relationship with the (1R,3S) isomer, the (1S,3R) isomer is also a diastereomer of this compound. The (1S,3R) isomer is also a 'cis' isomer. It is important to note that (1R,3S)-cyclopentane-1,3-diol and (1S,3R)-cyclopentane-1,3-diol are identical and represent a single meso compound. This is due to an internal plane of symmetry in the cis configuration, making the molecule achiral despite the presence of stereocenters. researchgate.netmiamioh.edu

Therefore, there are a total of three stereoisomers of 1,3-cyclopentanediol: the enantiomeric pair of trans isomers, (1R,3R) and (1S,3S), and the single meso cis isomer, (1R,3S). researchgate.net

| Stereoisomer | Relationship to this compound | Configuration |

| (1S,3S)-cyclopentane-1,3-diol | Enantiomer | trans |

| (1R,3S)-cyclopentane-1,3-diol | Diastereomer (meso) | cis |

| (1S,3R)-cyclopentane-1,3-diol | Diastereomer (meso) | cis |

Conformer Analysis of this compound

The cyclopentane ring is not planar and exists in a continuous state of dynamic puckering, adopting various envelope and half-chair conformations. The substituents on the ring significantly influence the preferred conformation. For this compound, also referred to as trans-1,3-cyclopentanediol, the conformational landscape is complex.

Ab Initio and Molecular Mechanics Calculations

Computational chemistry provides powerful tools to investigate the conformational preferences of molecules. Both ab initio and molecular mechanics calculations have been employed to study the conformations of trans-1,3-cyclopentanediol. researchgate.net

Ab initio calculations, based on quantum mechanics, and molecular mechanics, which uses classical physics, have identified five low-energy conformers for trans-1,3-cyclopentanediol. researchgate.net Among these, four adopt an envelope conformation, while one exists as a half-chair. researchgate.net These theoretical studies are instrumental in predicting the relative stabilities of different conformations.

Further computational studies using Density Functional Theory (DFT) have been used to rationalize the thermodynamic stability of cis and trans isomers at elevated temperatures. acs.org

| Computational Method | Key Findings for trans-1,3-cyclopentanediol |

| Ab initio (Gaussian 98) | Identified five low-energy conformers. researchgate.net |

| Molecular Mechanics (PCMODEL) | Corroborated the existence of five low-energy conformers (four envelope, one half-chair). researchgate.net |

| Density Functional Theory (DFT) | Used to study the epimerization and thermodynamic stability at elevated temperatures. acs.org |

NMR Spectroscopic Investigations of Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for elucidating the conformation of molecules in solution. The magnitude of vicinal proton-proton coupling constants (³JHH) is particularly sensitive to the dihedral angle between the coupled protons, as described by the Karplus relationship.

A complete analysis of the 400 MHz ¹H NMR spectrum of trans-1,3-cyclopentanediol in chloroform (B151607) has been performed. researchgate.net Through extensive decoupling experiments, iterative computer analysis, and spectral simulation, all the H,H coupling constants in the molecule were determined. researchgate.net The experimentally determined ³JHH values are then used to estimate the populations of the different conformers in solution. researchgate.net

Influence of Intramolecular Hydrogen Bonding on Conformational Stability

Intramolecular hydrogen bonding can significantly influence the conformational preferences of a molecule. In the case of cyclopentane-1,3-diols, the orientation of the hydroxyl groups can allow for the formation of such bonds. While more pronounced in the cis-isomer, where the hydroxyl groups can be in close proximity in a diaxial-like conformation, the potential for intramolecular hydrogen bonding in the trans-isomer's conformers also contributes to their relative stabilities.

Solvent Environment Effects on Conformational Equilibrium

The surrounding solvent can have a profound impact on the conformational equilibrium of a molecule. For diols, polar solvents can form intermolecular hydrogen bonds with the hydroxyl groups, which can compete with and disrupt intramolecular hydrogen bonds. This can lead to a shift in the conformational equilibrium towards conformers that are better solvated. The choice of solvent is therefore a critical parameter in the conformational analysis of this compound. For instance, the detailed NMR analysis of trans-1,3-cyclopentanediol was specifically conducted in chloroform, a relatively non-polar solvent, to minimize the influence of intermolecular hydrogen bonding and better probe the intrinsic conformational preferences of the molecule. researchgate.net

Analysis of Envelope and Half-Chair Conformations

To alleviate the torsional strain inherent in a planar structure, the cyclopentane ring adopts non-planar, puckered conformations. dalalinstitute.comlibretexts.org The two most prominent low-energy conformations are the "envelope" (with C_s symmetry), where four carbon atoms are coplanar and the fifth is out of the plane, and the "half-chair" (with C_2 symmetry), where three atoms are in a plane, with the other two displaced on opposite sides of the plane. dalalinstitute.comlibretexts.orgresearchgate.net

The conformational landscape of trans-cyclopentane-1,3-diol, which includes the (1R,3R) enantiomer, has been investigated through computational and spectroscopic methods. researchgate.net Theoretical calculations, including ab initio and molecular mechanics, have identified five distinct low-energy conformers for the trans-isomer. researchgate.net Of these, four adopt envelope conformations, while one assumes a half-chair conformation. researchgate.net

The existence of multiple low-energy conformations indicates that the molecule is conformationally flexible, with the cyclopentane ring undergoing rapid interconversion between these forms at room temperature. dalalinstitute.com The relative stability of these conformers is determined by a delicate balance of angle strain, torsional strain, and steric interactions involving the hydroxyl substituents.

Table 2: Calculated Low-Energy Conformers for trans-Cyclopentane-1,3-diol

| Conformer Type | Number Identified |

|---|---|

| Envelope | 4 researchgate.net |

| Half-Chair | 1 researchgate.net |

Observation of Axial Conformations

The orientation of the hydroxyl groups in the stable conformers of cyclopentane diols is of significant chemical interest. In the puckered conformations of the cyclopentane ring, substituents can occupy positions that are described as pseudo-axial or pseudo-equatorial.

For trans-1,3-disubstituted cyclopentanes, the substituents are on opposite faces of the ring. Detailed conformational analysis of trans-cyclopentane-1,3-diol through NMR spectroscopy and theoretical calculations has been performed to determine the preferred orientations of the hydroxyl groups. researchgate.net Studies on related molecules, such as cyclopentanol, have shown a preference for the hydroxyl group to adopt an axial orientation at the fold of an envelope conformation. researchgate.net

In the case of cis-cyclopentane-1,3-diol, computational studies have shown that the two lowest-energy conformations both feature axial hydroxyl groups. researchgate.net While this pertains to the cis isomer, it underscores that diaxial arrangements in cyclopentane systems can be energetically favorable, sometimes stabilized by factors like intramolecular hydrogen bonding. For the trans-isomer, this compound, the presence of stable conformers with axial hydroxyl groups has also been noted. researchgate.netcymitquimica.com The analysis of the five low-energy conformers of the trans-diol revealed a mix of conformations, including those where the hydroxyl groups occupy axial-like positions. researchgate.net This contrasts with cyclohexane (B81311) systems where 1,3-diaxial interactions are often highly destabilizing.

Advanced Synthetic Methodologies for 1r,3r Cyclopentane 1,3 Diol

Stereoselective Reduction Strategies

Stereoselective reduction of prochiral ketone precursors represents a direct and efficient approach to chiral alcohols. Various strategies have been developed, employing chiral metal catalysts or enzymes to control the stereochemical outcome of the reduction of cyclopentane-based diketones and their derivatives.

Chiral Catalyst-Mediated Reduction of Cyclopentane-1,3-dione

The desymmetrization of prochiral 1,3-diketones through asymmetric hydrogenation is a powerful method for generating chiral hydroxy ketones, which can be further reduced to the desired diols. Transition metal complexes with chiral ligands are instrumental in achieving high enantioselectivity.

Iridium-based catalysts have shown significant promise in this area. For instance, iridium complexes paired with ferrocene-based tridentate ligands, such as f-ampha, have been used for the highly efficient mono-hydrogenation of α,α-disubstituted cyclic 1,3-diketones. rsc.org This process can yield chiral hydroxy ketones with excellent enantioselectivity (up to 99% ee) and diastereoselectivity. rsc.org While these methods often stop at the mono-reduction stage to prevent the formation of diol byproducts, subsequent stereoselective reduction of the remaining ketone can lead to the desired diol. rsc.orgresearchgate.net The choice of reducing agent in the second step is crucial for controlling the final diastereoselectivity.

| Catalyst System | Substrate | Product | Stereoselectivity | Ref |

| Ir/f-ampha complex | 2-benzyl-2-methylcyclopentane-1,3-dione | Chiral hydroxy ketone | 99% ee, 21/1 dr | rsc.org |

| Iridium Catalyst | Cyclic α,α-disubstituted 1,3-diketones | Mono-reduced hydroxy ketones | High ee and dr | researchgate.net |

Asymmetric Dihydroxylation of Cyclopentene (B43876) via Osmium Tetroxide and Chiral Ligands

The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of organic synthesis for producing chiral vicinal diols from alkenes with high enantioselectivity. numberanalytics.comwikipedia.org This method utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids. wikipedia.orgmdpi.com

For the synthesis of (1R,3R)-cyclopentane-1,3-diol, the starting material is cyclopentene. The reaction introduces two hydroxyl groups across the double bond in a syn-addition fashion. The choice of the chiral ligand dictates which face of the alkene is hydroxylated. The commercially available "AD-mix" reagents simplify this process. wikipedia.org

AD-mix-β , which contains the ligand (DHQD)₂-PHAL, directs the hydroxylation to the β-face of the alkene, which in the case of cyclopentene would lead to the (1S,2S)-diol.

AD-mix-α , containing the (DHQ)₂-PHAL ligand, directs hydroxylation to the α-face, yielding the (1R,2R)-diol.

To obtain the trans-diol this compound, a different substrate, cyclopent-3-enol, or a subsequent inversion step would be necessary, as the direct dihydroxylation of cyclopentene yields a cis-1,2-diol. acs.org However, the related Upjohn dihydroxylation, which also uses OsO₄, can be employed on substrates like allylic amines derived from cyclopentene to introduce trans-hydroxyl groups relative to the amine, leading after further steps to related aminodiols. beilstein-journals.org The enantioselectivity of these reactions is highly dependent on the ligand structure and the reaction solvent. psu.eduniscpr.res.in

Enzymatic Reduction of Carbonyl Precursors

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly alcohol dehydrogenases (ADHs) and carbonyl reductases, can reduce ketone functionalities with exceptional levels of enantio- and diastereoselectivity under mild conditions.

The desymmetrization of 2-substituted cyclopentane-1,3-diones can be achieved using engineered ADHs. For example, an ADH from Lactobacillus brevis (LbADH) was used to reduce 2-benzyl-2-methylcyclopentane-1,3-dione, predominantly yielding the (2R,3R)-hydroxyketone product. rsc.org

Further enzymatic reduction of the intermediate, enantiopure 2,2-disubstituted 3-hydroxycyclopentan-1-ones, provides access to the corresponding diols with very high diastereomeric purity (>99% dr). researchgate.netresearchgate.net This stepwise enzymatic reduction allows for the precise construction of multiple chiral centers. The selection of the enzyme is critical, as different reductases can exhibit opposite stereopreferences, allowing for the synthesis of various stereoisomers of the final diol product. researchgate.net

| Enzyme | Substrate | Product | Key Finding | Ref |

| LbADH | 2-benzyl-2-methylcyclopentane-1,3-dione | (2R,3R)-3-hydroxy-2-benzyl-2-methylcyclopentan-1-one | Predominant formation of (2R,3R) product (9:1 ratio over 2S,3S) | rsc.org |

| Carbonyl Reductase | Enantiopure 2,2-disubstituted 3-hydroxycyclopentane-1-ones | 2,2-disubstituted trans,cis-cyclopentane-1,3-diols | Highly diastereoselective reduction (>99% dr) | researchgate.net |

Highly Diastereoselective Synthesis of 2,2-Disubstituted (1R,3R)-cyclopentane-1,3-diols

The synthesis of 2,2-disubstituted (1R,3R)-cyclopentane-1,3-diols, which possess a chiral quaternary center, presents a significant synthetic challenge. A highly effective strategy involves a stepwise reduction of a prochiral 2,2-disubstituted cyclopentane-1,3-dione. researchgate.net

The first step is a highly stereoselective enzymatic reduction of the diketone to produce an enantiopure 3-hydroxycyclopentan-1-one. researchgate.netresearchgate.net The second step involves the reduction of the remaining carbonyl group. The stereochemical outcome of this second reduction can be controlled by the choice of reagent. For instance, reduction of a (2R,3R)-ketol with sodium borohydride (B1222165) (NaBH₄) can yield the trans,cis-diol as the major product. researchgate.net Protecting the intermediate hydroxyl group, for example as an acetate (B1210297), can significantly influence the stereoselectivity of the second reduction, enabling access to different diastereomers of the final diol in stereomerically pure form. researchgate.netresearchgate.net This dual enzymatic and chemical reduction strategy demonstrates the power of combining different catalytic methods for the concise construction of complex chiral molecules. researchgate.net

Chiral Pool Approaches Utilizing Enantiopure Precursors

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach allows the chirality of the starting material to be transferred to the target molecule, bypassing the need for an asymmetric induction step.

Synthesis from Camphoric Acid Derivatives

(+)-Camphoric acid, a C₂-symmetric dicarboxylic acid derived from camphor, is a versatile chiral building block. tu-clausthal.deuni-heidelberg.de Its rigid cyclopentane (B165970) framework and defined stereocenters make it an attractive starting point for the synthesis of various chiral cyclopentane derivatives. researchgate.netresearchgate.net

A synthetic route from (+)-camphoric acid, which has a (1R,3S) configuration, can be envisioned to produce chiral diamine or diol targets. The synthesis often begins with the conversion of the carboxylic acid groups into other functionalities like amides or amines. For example, (+)-camphoric acid can be converted into chiral 1,3-diamines, which are valuable as ligands in asymmetric catalysis. researchgate.netresearchgate.net While a direct, documented synthesis of this compound from camphoric acid is not prominently featured in the reviewed literature, the established methodologies for transforming camphoric acid into other 1,3-disubstituted cyclopentanes lay the groundwork for such a synthetic route. This would likely involve the stereospecific conversion of the carboxyl groups to hydroxyl groups, potentially via reduction of the corresponding esters or amides.

Derivations from Glyceraldehyde and Ribonolactone

The "chiral pool" provides a powerful approach to enantiomerically pure compounds by utilizing readily available natural products as starting materials. Both glyceraldehyde and ribonolactone have served as effective precursors for the synthesis of cyclopentane derivatives, including the core structure of this compound.

Glyceraldehyde , another key chiral starting material, provides an alternative pathway. Specifically, Garner's aldehyde, a protected form of D-glyceraldehyde, is a common precursor. It can be used to synthesize a ketone that serves as a precursor for cyclization via an alkylidene carbene 1,5-C-H insertion reaction. acs.org In a different approach, chiral glyceraldehyde is reacted with dimethyl 2-oxopropylphosphonate to form an α,β-unsaturated ketone, which is then hydrogenated. psu.edu This saturated ketone is a versatile intermediate for subsequent cyclopentane ring formation. psu.edu

Asymmetric Catalysis in the Synthesis of this compound and its Derivatives

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with high enantioselectivity. The synthesis of this compound and its derivatives has greatly benefited from the development of chiral ligands and palladium-catalyzed reactions.

The efficacy of asymmetric metal catalysis is critically dependent on the design of the chiral ligand. nih.gov A wide array of ligand scaffolds has been developed to provide high levels of enantiocontrol in the synthesis of cyclopentane-based structures. snnu.edu.cnresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov

Notable examples of ligands used in the synthesis of chiral cyclopentane derivatives include:

Phosferrox (i-Pr-Phosferrox) : This P,N-ligand has been successfully employed in the palladium-catalyzed allylic amination of alicyclic Morita-Baylis-Hillman adducts with purines, yielding chiral carbocyclic nucleosides with excellent enantioselectivities (up to >99% ee) and high N9/N7 regioselectivity. nih.govresearchgate.net

Trost Ligands : These C2-symmetric ligands, based on a 1,2-diaminocyclohexane (DACH) backbone, are highly effective in palladium-catalyzed desymmetrization reactions. They have been used in the synthesis of carbocyclic nucleosides from meso-1,4-cyclopentenyl-dibenzoate derivatives. rsc.org

SIOCPHOX Ligands : These ferrocene-binol-based P-oxazoline ligands have shown state-of-the-art performance in the palladium-catalyzed allylic alkylation of monosubstituted substrates with both carbon and nitrogen nucleophiles. nih.gov

Axially Chiral Oxazoline-Carbene Ligands : Novel ligands featuring an N-naphthyl framework have been synthesized and their palladium complexes have demonstrated high stereoselectivity in asymmetric allylic arylations. beilstein-journals.org

The continuous development of new chiral ligands is crucial for expanding the scope and efficiency of asymmetric transformations. nih.govCurrent time information in Bangalore, IN.

Palladium-catalyzed enantioselective allylic alkylation (AAA) is a powerful and versatile method for forming C-C, C-N, and C-O bonds. nih.gov This reaction is particularly well-suited for the synthesis of chiral carbocyclic nucleosides, which are derivatives of the this compound scaffold.

A general strategy involves the desymmetrization of a meso-cyclopentene derivative. For example, the reaction of cis-3,5-dibenzoyloxycyclopent-1-ene with a nucleobase in the presence of a Pd(0) catalyst and a chiral ligand can produce the desired enantiomerically enriched product. acs.org In one study, using a guanine-derived nucleobase with a specific chiral ligand yielded the product with 93-96% enantiomeric excess (ee). acs.org When 6-chloropurine (B14466) was used as the nucleophile, a 94% ee was achieved. acs.org This approach has been used to synthesize important antiviral agents like (-)-Carbovir and (-)-Aristeromycin. acs.org

The choice of nucleophile, ligand, and reaction conditions is critical for achieving high regio- and enantioselectivity. rsc.org Research has shown that using nucleobases directly as nucleophiles can have a significant impact on both the catalytic turnover and the enantioselectivity of these desymmetrization reactions. rsc.org

| Catalyst System | Substrate | Nucleophile | Product Type | Enantiomeric Excess (ee) | Reference |

| Pd₂(dba)₃ / (S,Sp)-i-Pr-Phosferrox | Alicyclic MBH Adduct | Purines | Carbocyclic Nucleoside | Up to >99% | nih.govresearchgate.net |

| Pd(0) / Chiral Ligand 9 | cis-3,5-dibenzoyloxycyclopent-1-ene | Guanine derivative | Carbocyclic Nucleoside Precursor | 93-96% | acs.org |

| Pd(0) / Chiral Ligand 8 | cis-3,5-dibenzoyloxycyclopent-1-ene | 6-Chloropurine | Carbocyclic Nucleoside Precursor | 94% | acs.org |

Table 1: Examples of Palladium-Catalyzed Enantioselective Allylic Alkylations for Cyclopentane Derivatives.

Novel Synthetic Pathways

To improve efficiency and atom economy, chemists are continuously developing novel synthetic strategies. Multicomponent domino reactions and C-H insertion reactions represent two innovative approaches to constructing complex cyclopentane rings from simple precursors.

Multicomponent domino (or cascade) reactions are highly efficient processes in which multiple bond-forming events occur in a single pot without isolating intermediates. frontiersin.org This strategy allows for the rapid construction of molecular complexity from simple starting materials. d-nb.info

An organocatalytic triple Michael domino reaction has been developed for the asymmetric synthesis of fully functionalized cyclopentanes bearing an oxindole (B195798) moiety. d-nb.info This reaction forms three C-C bonds and creates six stereocenters, including a quaternary one, in a single operation. d-nb.info While focused on oxindole derivatives, the underlying principle demonstrates a powerful method for assembling polysubstituted cyclopentane rings.

Another significant example is the asymmetric synthesis of the cyclopentan[c]pyran core of iridoid natural products. mdpi.comnih.gov The key step is a one-pot tandem domino reaction that starts with a Michael addition and intramolecular cyclization, followed by an aldol (B89426) condensation. This sequence provides a trisubstituted cyclopentane with five new, fully determined stereocenters. mdpi.comnih.govresearchgate.net Such strategies offer a highly efficient route to complex cyclopentane-based structures.

| Reaction Type | Key Features | Stereocenters Formed | Product Core | Reference |

| Organocatalytic Triple Michael Domino | One-pot, 3 C-C bonds formed | 6 | Cyclopentane-oxindole | d-nb.info |

| Tandem Domino (Michael/Cyclization/Aldol) | One-pot, trisubstituted product | 5 | Cyclopentan[c]pyran | mdpi.comnih.gov |

Table 2: Overview of Domino Reactions for Cyclopentane Synthesis.

Intramolecular C-H insertion reactions of carbenes are a powerful tool for constructing five-membered rings. bham.ac.uk Specifically, the 1,5-C-H insertion of an alkylidene carbene provides a direct route to cyclopentene derivatives. psu.edursc.org

This strategy has been successfully applied in the enantioselective synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD), a rigid glutamate (B1630785) analog. acs.org The key step involves treating a ketone precursor, derived from Garner's aldehyde, with lithio(trimethylsilyl)diazomethane. acs.org This generates an alkylidene carbene in situ, which undergoes a 1,5-C-H insertion to form the desired cyclopentene ring with high enantiomeric excess. The reaction proceeds in good yields of 62-69%. acs.org

The generation of the alkylidene carbene can be achieved through various methods. One common method involves the reaction of a ketone with dimethyl (diazomethyl)phosphonate (DAMP) and a strong base like potassium tert-butoxide. psu.edu The resulting carbene then cyclizes via intramolecular C-H insertion to give the chiral cyclopentane product. psu.edursc.orgresearchgate.net This methodology provides a robust and stereocontrolled entry to the cyclopentane core structure fundamental to this compound.

Radical-Mediated C-H Functionalization for 1,3-Diol Synthesis

The direct and selective oxidation of unactivated C-H bonds into C-O bonds represents a powerful transformation in organic synthesis. Radical-mediated processes have emerged as a viable approach for the synthesis of 1,3-diols from simple alcohol starting materials. nih.gov This strategy often circumvents the need for pre-functionalized substrates, offering a more atom-economical route.

Carbamate Formation: The starting alcohol is converted to a trifluoroethyl carbamate. nih.gov

Radical Generation: An N-centered radical is generated from the carbamate.

C-H Abstraction: The N-radical intramolecularly abstracts a hydrogen atom from the δ-carbon, creating a carbon-centered radical. msu.edu

Cyclization & Oxidation: The carbon radical is trapped, often leading to a cyclic intermediate. nih.gov

Hydrolysis: The intermediate is hydrolyzed to yield the final 1,3-diol. nih.govmsu.edu

This methodology has been demonstrated to be effective for a range of aliphatic and benzylic alcohols, showcasing its utility in complex molecule synthesis. msu.edu The controlled nature of this radical-mediated C-H functionalization provides a strategic advantage for installing hydroxyl groups in a 1,3-relationship with predictable stereochemistry. nih.gov

Table 1: Key Steps in Radical-Mediated 1,3-Diol Synthesis via Modified HLF Reaction

| Step | Description | Key Reagents/Conditions | Intermediate/Product |

| 1 | Carbamate Formation | Alcohol, CF₃CH₂NCO | Trifluoroethyl carbamate |

| 2 | N-Radical Formation & H-Abstraction | Acetyl hypoiodite (B1233010) (from AcOI or CH₃CO₂Br/Ag₂CO₃) | δ-Carbon radical |

| 3 | Cyclization/Functionalization | I₂, light or heat | Cyclic iodo-intermediate |

| 4 | Hydrolysis | Base (e.g., K₂CO₃, NaOMe) | 1,3-Diol |

Protective Group Strategies in Stereospecific Synthesis

In the multistep synthesis of complex chiral molecules, protecting groups are indispensable tools. researchgate.netacademie-sciences.fr Beyond simply masking a reactive functional group, they play a profound role in directing the stereochemical outcome of reactions, influencing reactivity, and enabling selective transformations of polyfunctional compounds. researchgate.netbeilstein-journals.orgnih.govwiley-vch.de

Silylation and Acetylation for Hydroxyl Protection

Silylation (forming a silyl (B83357) ether) and acetylation (forming an acetate ester) are two of the most common methods for protecting hydroxyl groups. The choice between them often depends on the required stability and the conditions for their subsequent removal.

Silylation: Silyl ethers are formed by reacting an alcohol with a silyl halide (e.g., R₃SiCl) or other silylating agents. Their stability is highly dependent on the steric bulk of the alkyl groups on the silicon atom. For instance, triisopropylsilyl (TIPS) ethers are significantly more robust than trimethylsilyl (B98337) (TMS) ethers. nih.gov This differential stability allows for selective protection and deprotection. In the context of diols, it is possible to monosilylate a symmetrical diol, which can be a challenging but valuable transformation for library synthesis. nih.gov Regioselective silylation of primary hydroxyl groups in the presence of secondary ones can often be achieved due to steric factors. rsc.org

Acetylation: Acetylation is typically achieved using acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270). Acetate esters are stable to a wide range of conditions but are readily cleaved by basic hydrolysis (saponification). beilstein-journals.org The chloroacetyl group is a useful alternative as it can be selectively removed under mild conditions using reagents like thiourea, leaving other esters such as acetates or benzoates intact. beilstein-journals.org Regioselective acetylation can also be achieved; for example, a one-pot silylation followed by acetylation can lead to a partially acetylated sugar derivative. rsc.org

Table 2: Comparison of Common Hydroxyl Protecting Groups

| Protecting Group | Typical Reagents for Introduction | Stability | Typical Reagents for Removal |

| Acetate (Ac) | Acetic anhydride (Ac₂O), Pyridine | Stable to acidic conditions, hydrogenation. | Base (e.g., NaOMe, K₂CO₃), Hydrazine |

| Silyl Ether (e.g., TMS, TBS, TIPS) | R₃SiCl, Imidazole or Et₃N | Stability varies (TIPS > TBS > TMS). Generally base stable. | Fluoride ion (e.g., TBAF), Acid (e.g., HCl, AcOH) |

| Benzoate (Bz) | Benzoyl chloride, Pyridine | More robust than acetate. Stable to many conditions. | Stronger base (e.g., NaOH) |

| Chloroacetate (ClAc) | Chloroacetic anhydride or chloride | Similar to acetate. | Thiourea, Hydrazine dithiocarbonate |

Role of Protecting Groups in Stereocontrol and Desymmetrization

The influence of protecting groups extends far beyond simple masking; they are active participants in controlling the stereochemical course of a reaction. academie-sciences.frnih.gov This is achieved through several mechanisms, including neighboring group participation, where a nearby protecting group (like an ester at C-2 in carbohydrates) directly participates in the reaction at the anomeric center to yield 1,2-trans products exclusively. beilstein-journals.org

A particularly elegant and powerful strategy is the desymmetrization of meso compounds. mdpi.comresearchgate.net A meso compound, such as cis-cyclopentane-1,3-diol, is achiral despite having stereocenters because it possesses an internal plane of symmetry. The selective modification of one of the two equivalent hydroxyl groups breaks this symmetry, generating a chiral molecule. mdpi.com

This desymmetrization can be accomplished in several ways:

Enzymatic Acylation: Lipases can selectively acylate one of the two enantiotopic hydroxyl groups of a meso-diol, yielding a chiral monoacetate with high enantiomeric excess. mdpi.comresearchgate.net

Chiral Catalyst-Mediated Acylation/Silylation: Non-enzymatic methods using chiral catalysts can also achieve the enantioselective acylation or silylation of meso-diols. nih.govacs.org

Protecting Group as a Source of Chirality: Simply installing a single protecting group on a meso-diol renders the molecule chiral. nih.gov This mono-protected diol can then undergo further diastereoselective reactions at the remaining free hydroxyl group, allowing the synthesis of enantiomerically pure products. For example, mono-protection of cis-cyclopentene-1,3-diol is a key step that enables stepwise substitution in library synthesis. nih.gov

Furthermore, the choice of protecting group can dramatically influence the stereoselectivity of subsequent reactions. In the synthesis of 2,2-disubstituted cyclopentane-1,3-diols, the acetylation of a hydroxyl group was found to significantly affect the stereochemical outcome of a subsequent ketone reduction step, enabling access to different stereoisomers of the final diol. researchgate.net This demonstrates that a protecting group is not a passive spectator but an active director of stereochemistry.

Applications of 1r,3r Cyclopentane 1,3 Diol As a Chiral Scaffold in Organic Synthesis

Chiral Building Block for Complex Molecule Synthesis

The inherent chirality and functional handles of (1R,3R)-cyclopentane-1,3-diol make it an ideal starting point for the asymmetric synthesis of complex molecules. Its rigid cyclopentane (B165970) core allows for predictable control over the spatial arrangement of substituents, a critical factor in the synthesis of stereochemically rich compounds.

Intermediate in the Synthesis of Natural Products

This compound and its derivatives have been instrumental as key intermediates in the total synthesis of several natural products. The diol's structure can be readily manipulated to introduce various functional groups with high stereocontrol, paving the way for the assembly of complex natural product skeletons. For instance, the core structure of iridoid natural products has been synthesized using a domino reaction involving cyclopentane derivatives, highlighting the utility of this scaffold in constructing intricate polycyclic systems. mdpi.com The synthesis of these complex structures often involves multi-step sequences where the cyclopentane diol provides the foundational stereochemistry.

Precursor for Bioactive Small Molecules

Beyond natural products, this compound is a valuable precursor for a wide range of bioactive small molecules. Its hydroxyl groups can be functionalized to introduce pharmacophoric elements, leading to the development of novel therapeutic agents. The diol scaffold has been utilized to create libraries of spatially diverse compounds for screening in drug discovery programs. nih.gov By systematically modifying the diol, chemists can generate a multitude of analogs with distinct three-dimensional arrangements, which is crucial for optimizing interactions with biological targets. nih.gov

Design and Synthesis of Carbocyclic Analogs

A significant application of this compound lies in the synthesis of carbocyclic nucleoside analogs. In these molecules, the furanose sugar of natural nucleosides is replaced by a cyclopentane ring. This substitution often imparts increased metabolic stability while retaining or even enhancing biological activity.

Carbocyclic Nucleoside Analogs (e.g., Aristeromycin (B1667592), Nucleoside Q Precursor)

This compound is a key building block for the synthesis of important carbocyclic nucleosides such as Aristeromycin. Aristeromycin is a naturally occurring carbocyclic nucleoside antibiotic with significant antiviral and cytotoxic activities. jst.go.jpresearchgate.net Syntheses of Aristeromycin and its analogs often utilize cyclopentane-based precursors to construct the characteristic carbocyclic core. jst.go.jpresearchgate.netresearchgate.netacs.org

Furthermore, this chiral diol is employed in the stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ₀). beilstein-journals.orgbeilstein-journals.orgresearchgate.net Nucleoside Q is a hypermodified guanosine (B1672433) found in the anticodon of certain tRNAs, and its precursors are of interest for studying tRNA modification pathways and for developing novel antimicrobial agents. The synthesis of these analogs involves coupling a protected cyclopentane amine, derived from the diol, with a suitable heterocyclic base. beilstein-journals.orgbeilstein-journals.org

| Carbocyclic Nucleoside Analog | Precursor Derived From | Key Synthetic Strategy | Biological Significance |

| Aristeromycin | Cyclopentene (B43876) derivatives | Cycloaddition and subsequent functional group manipulations. researchgate.netresearchgate.net | Antiviral and cytotoxic agent. jst.go.jp |

| Nucleoside Q Precursor (PreQ₀) Analog | (1RS,2SR,3RS)-3-aminocyclopentane-1,2-diol | Convergent synthesis involving coupling of a chiral amine with a halo-purine intermediate. beilstein-journals.orgbeilstein-journals.org | Potential for kinase inhibition and discovery of novel bioactive molecules. beilstein-journals.org |

Antiviral Nucleosides Incorporating the Cyclopentane Diol Scaffold

The cyclopentane diol scaffold has been extensively used to develop novel antiviral nucleosides. By mimicking the structure of natural nucleosides, these carbocyclic analogs can interfere with viral replication processes. smolecule.com They can act as inhibitors of key viral enzymes like DNA polymerase and reverse transcriptase. smolecule.com For example, carbocyclic nucleosides with features of both entecavir (B133710) and aristeromycin have been synthesized and evaluated for their anti-HBV activity. nih.gov Additionally, novel 4'-trifluoromethyl-5'-norcarbocyclic purine (B94841) phosphonic acid analogs derived from 1,3-dihydroxy cyclopentane have shown significant activity against HIV-1. koreascience.kr The synthesis of these antiviral agents often involves the Mitsunobu reaction for coupling the purine base to the cyclopentane scaffold. koreascience.kr

Synthesis of Aminocyclopentane Carboxylic Acids

This compound serves as a precursor for the synthesis of various aminocyclopentane carboxylic acids. These compounds are valuable as constrained amino acid analogs and have applications in medicinal chemistry as receptor agonists or antagonists. For instance, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid is a known metabotropic glutamate (B1630785) receptor agonist. researchgate.netjagiellonskiecentruminnowacji.pl The synthesis of these amino acids can be achieved through various routes, including asymmetric synthesis using chiral glycine (B1666218) equivalents or through the functionalization of cyclopentene derivatives. researchgate.netjagiellonskiecentruminnowacji.pl The stereochemistry of the starting diol is crucial for controlling the final stereochemistry of the target amino acid.

| Aminocyclopentane Carboxylic Acid | Synthetic Approach | Key Features |

| (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid | Enantioselective synthesis via an alkylidene carbene 1,5-C-H insertion reaction. researchgate.net | Metabotropic glutamate receptor agonist. jagiellonskiecentruminnowacji.pl |

| Polyhydroxylated cyclopentane β-amino acids | Ring-closing metathesis followed by stereoselective aza-Michael functionalization. chemrxiv.org | Derived from hexoses like D-mannose and D-galactose. chemrxiv.org |

| 1-Aminocyclopentane-1,3,4-tricarboxylic acids (ACPTs) | Hydrogenation of a cyclopentene precursor. google.com | Selective group III metabotropic glutamate receptor agonists. google.com |

Development of Spatially Diverse Compound Libraries

The creation of small molecule libraries with diverse spatial arrangements of functional groups is a cornerstone of modern drug discovery and chemical biology. rsc.org The defined stereochemistry of this compound makes it an excellent starting point for synthesizing such libraries.

Utilization as a Conformational Scaffold for Directing Binding Moieties

The cyclopentane ring of this compound provides a conformationally constrained scaffold. This rigidity allows for the precise spatial orientation of various binding moieties attached to its hydroxyl groups. nih.govresearchgate.net By controlling the directionality of these functional groups, chemists can design molecules that can interact with biological targets in a highly specific manner. nih.gov This approach is particularly valuable in the design of small molecule libraries aimed at probing the binding sites of proteins and other macromolecules. rsc.org The predictable conformational tendencies of the five-membered ring, whether in its cis or trans-substituted form, allow for the systematic variation of the vectors through which substituents are displayed. nih.gov This spatial diversity is a key element in developing effective molecular probes and potential therapeutic agents. rsc.org

Strategies for Incorporating Additional Diversity Elements

To further expand the chemical space accessible from this compound, various strategies have been developed to introduce additional elements of diversity. One approach involves the use of the related cyclopentene-based diols, where the double bond serves as a handle for further functionalization. nih.gov For instance, the double bond can be a site for hydroxylation or can be cleaved through ring-opening metathesis to generate acyclic scaffolds with new substitution patterns. nih.gov

Another strategy involves the synthesis of related six-membered ring systems, such as cyclohexane-1,3-diols, which offer different conformational preferences and therefore present attached functional groups in distinct spatial arrangements. nih.gov The synthesis of these and other cyclic 1,3-diol building blocks, sometimes employing silylated dithianes as linchpins, has been a focus of research to create a broader range of scaffolds for library synthesis. nih.govresearchgate.net These synthetic efforts have led to the creation of pilot libraries, for example, displaying two amino acid residues, to demonstrate the utility of these scaffolds in generating spatially diverse compounds. nih.gov

Polymer Chemistry Applications

The unique structural features of this compound also make it a valuable monomer in polymer chemistry, contributing to the development of specialty polymers with tailored properties.

Building Block for Polyesters and Specialty Polymers

This compound is utilized as a building block in the synthesis of polyesters and other specialty polymers. The incorporation of this rigid, cyclic diol into a polymer backbone can significantly influence the material's properties, such as its thermal stability and mechanical strength. Research has explored the synthesis of novel polyesters based on 1,3-cyclopentanediol (B3029237) (CPdiol), with studies focusing on optimizing polymerization conditions to achieve high molecular weights. researchgate.netresearchgate.net

To overcome challenges such as monomer evaporation during polymerization, pre-polyesters have been synthesized from acid chlorides and diol monomers. researchgate.net The thermal stability of cyclopentanediol-based polymers is an important consideration, as dehydration can occur at elevated temperatures. researchgate.net Despite these challenges, successful polymerization has been achieved under specific conditions, yielding polyesters with molecular weights suitable for various applications. researchgate.net

Synthesis of Optically Active Poly(methylene-1,3-cyclopentane)

While specific research on the direct synthesis of optically active poly(methylene-1,3-cyclopentane) from this compound is not extensively detailed in the provided search results, the use of chiral building blocks to create optically active polymers is a well-established principle in polymer chemistry. The stereochemistry of the monomer is preserved during polymerization, imparting chirality to the resulting polymer chain. This is exemplified by work with other chiral diols derived from natural products like camphor, where the stereoconfiguration of the diol is maintained in the final polyester. acs.orgresearchgate.net This suggests that the polymerization of this compound would be a viable route to produce optically active polymers with unique chiroptical properties.

Exploration of Biobased Monomers for Sustainable Polymer Production

There is a growing interest in developing polymers from renewable resources to promote sustainability. This compound and related compounds have gained attention as potential biobased monomers. researchgate.net For instance, cyclopentane-1,3-diol can be synthesized from hemicellulose-derived 4-hydroxycyclopent-2-enone. researchgate.net Furthermore, a green synthetic route to cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock has been established, which involves the intermediate cyclopentane-1,3-dione. rsc.org This diamine can then be used to synthesize novel bifunctional diol monomers for polyurethanes. rsc.org

The use of other biobased chiral diols, such as those derived from camphor, in the synthesis of high-performance polyesters further highlights the potential of these renewable building blocks. acs.orgmdpi.com These camphor-derived polyesters have shown promising properties, including high glass transition temperatures and thermal stability, making them suitable for applications like packaging materials. acs.orgresearchgate.net The exploration of such biobased monomers is a critical step towards reducing the environmental impact of polymer production.

Advanced Characterization and Spectroscopic Analysis of 1r,3r Cyclopentane 1,3 Diol and Its Derivatives

Structural Elucidation Techniques

A combination of spectroscopic and crystallographic methods is employed to unambiguously determine the three-dimensional structure of (1R,3R)-cyclopentane-1,3-diol and its derivatives.

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, provided a suitable single crystal can be obtained. This technique maps the electron density of a crystalline sample, revealing the precise spatial arrangement of each atom and thus providing unequivocal proof of its stereochemistry.

For derivatives of this compound, forming a co-crystal with a heavy atom or using a derivative that itself contains a heavy atom can facilitate the determination of the absolute configuration. escholarship.org While specific crystallographic data for the parent this compound is not widely reported, the technique has been successfully applied to analogous cyclopentane (B165970) systems and other cyclic diols to assign their absolute configurations. core.ac.uk For instance, the absolute configuration of diol derivatives has been unequivocally determined from the crystallographic data of suitable crystalline products, such as an ammonium (B1175870) trifluoroacetate (B77799) salt or after dihydroxylation of a precursor. core.ac.uk This method remains the gold standard for absolute stereochemical assignment in organic compounds. kyushu-univ.jp

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the Nuclear Overhauser Effect (NOE), is a powerful, non-destructive technique for elucidating the stereochemistry and conformation of molecules in solution. wikipedia.org The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. wikipedia.orgwordpress.com Observing an NOE correlation between two protons indicates their spatial proximity. wikipedia.orgresearchgate.net

For this compound, the cyclopentane ring is not planar and exists in stable envelope or half-chair conformations. kyushu-univ.jp NOE experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the relative orientation of the two hydroxyl groups.

Stereochemical Analysis : In the (1R,3R) isomer, which has a trans relationship between the two hydroxyl groups, NOE correlations would be expected between the proton attached to the carbon bearing a hydroxyl group (a carbinol proton) and protons on the same face of the ring. The absence of a strong NOE between the two carbinol protons (H-1 and H-3) would support the trans configuration.

Conformational Analysis : The pattern of NOE signals can also help to establish the preferred conformation of the five-membered ring. This technique has been extensively used to verify the structure of complex cyclopentane cores in natural product synthesis. nih.gov For example, in the analysis of a cyclopentane lactone, NOE analysis verified the relative stereochemical arrangement of its precursors. nih.gov Similarly, the configurations of acetals derived from diols have been determined by observing NOE signals between key protons. rsc.orgmdpi.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wiley.com The IR spectrum of this compound is characterized by absorptions corresponding to its hydroxyl (-OH) groups and the C-H bonds of its saturated cyclopentane ring.

The absence of absorptions in other specific regions (e.g., C=O stretch around 1700 cm⁻¹, C≡C or C≡N stretch around 2200 cm⁻¹) can confirm the absence of other functional groups. docbrown.infomasterorganicchemistry.com

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching, Hydrogen-bonded | 3500 - 3200 | Strong, Broad |

| Alkane (C-H) | Stretching | 2960 - 2850 | Medium to Strong |

| Alkane (CH₂) | Bending (Scissoring) | ~1460 | Medium |

| Alcohol (C-O) | Stretching | 1260 - 1050 | Strong |

Data sourced from general IR spectroscopy principles. docbrown.infos-a-s.orgopenstax.org

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy (typically to within 5 ppm). thermofisher.com This allows for the calculation of a unique molecular formula, distinguishing it from other formulas that might have the same nominal mass. nih.govyoutube.com

For this compound, HRMS analysis provides an experimental mass that can be matched to the theoretical exact mass calculated from its molecular formula, C₅H₁₀O₂. This confirmation is a critical step in the structural elucidation process, often used in conjunction with other spectroscopic data. chromatographyonline.comresearchgate.netresearchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₂ |

| Nominal Mass | 102 Da |

| Theoretical Exact Mass (Monoisotopic) | 102.06808 Da nih.gov |

| Common Adduct Ion (e.g., [M+Na]⁺) | C₅H₁₀O₂Na⁺ |

| Theoretical Exact Mass of [M+Na]⁺ | 125.05782 Da |

Chiral Purity Determination Methods

Ensuring the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound like this compound is paramount, as the biological or chemical activity often resides in a single enantiomer.

A widely used method for determining the enantiomeric purity of chiral alcohols and diols is chiral derivatization. rsc.org This strategy involves reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA) to convert the pair of enantiomers into a pair of diastereomers. nih.govnih.gov Since diastereomers have different physical properties, they can be distinguished and quantified using standard analytical techniques like NMR spectroscopy or chromatography (GC or HPLC). open.ac.uk

The process typically involves:

Reaction : The scalemic diol sample is reacted with an enantiopure CDA. Common CDAs for diols include chiral boric acids or a combination of reagents like 2-formylphenylboronic acid and an enantiopure amine (e.g., α-methylbenzylamine). rsc.orgnih.govnih.gov This reaction forms stable diastereomeric cyclic esters or iminoboronate esters.

Analysis by NMR : In the ¹H NMR spectrum of the resulting diastereomeric mixture, at least one set of corresponding protons will have different chemical shifts (diastereotopic resonances). nih.gov The ratio of the integrals of these well-resolved signals directly corresponds to the enantiomeric ratio of the original diol. nih.gov

Analysis by Chromatography : Alternatively, the diastereomeric derivatives can be separated and quantified using non-chiral chromatography (GC or HPLC), as the diastereomers will have different retention times.

This method is valued for its accuracy and the relative ease of operation, often requiring no specialized chiral stationary phases for chromatography. rsc.orgacs.org

| Chiral Derivatizing Agent (CDA) | Resulting Derivative | Analytical Method | Reference |

|---|---|---|---|

| 2-Formylphenylboronic acid and enantiopure α-methylbenzylamine | Diastereomeric iminoboronate esters | ¹H NMR | nih.govnih.gov |

| Bridged chiral boric acids | Diastereomeric cyclic boronate esters | ¹H NMR | rsc.org |

| Enantiopure pinanediol (with 2-formylphenylboronic acid for derivatizing other molecules) | Diastereomeric boronate esters | ¹H and ¹⁹F NMR | acs.org |

| Racemic chiral chlorosilanes (e.g., 1-chloro-1-methyl-2,5-diphenylsilacyclopentane) | Diastereomeric silyl (B83357) ethers | NMR | open.ac.uk |

Polarimetry for Optical Activity Assessment

Polarimetry is a fundamental technique used to measure the optical rotation of chiral substances, providing a direct assessment of a sample's optical activity. When plane-polarized light passes through a solution containing an enantiomerically pure or enriched chiral compound, the plane of the light is rotated. The direction and magnitude of this rotation are characteristic properties of the compound. The specific rotation, [α], is a standardized value calculated from the observed rotation, which depends on the compound, temperature, wavelength of light (typically the sodium D-line, 589 nm), solvent, and concentration.

For this compound and its derivatives, polarimetry serves as a primary tool to confirm the presence of a specific enantiomer. A positive (+) rotation indicates a dextrorotatory compound, while a negative (-) rotation signifies a levorotatory compound. While the sign of rotation does not directly correlate with the (R/S) designation, the measured value is a critical quality control parameter in asymmetric synthesis. For instance, the synthesis of derivatives of cyclopentane-1,3-diols often involves measuring the optical rotation to confirm the stereochemical outcome of the reaction. researchgate.net

| Compound | Specific Rotation [α] | Conditions (Concentration, Solvent) |

| (1S,3S)-2-Bromo-2-methylcyclopentane-1,3-diol | -36.3 | c 0.5, CH₃CH₂OH |

| (1S,2S,3R)-2-Benzyl-3-hydroxy-2-methylcyclopentyl acetate (B1210297) | +82.2 | c 0.5, CH₃CH₂OH |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

While polarimetry confirms bulk optical activity, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation.

The determination of enantiomeric excess is crucial for quantifying the success of an asymmetric synthesis. uma.es In the analysis of cyclopentane-1,3-diol derivatives, various polysaccharide-based CSPs, such as those commercialized under the Daicel Chiralpak® and Chiralcel® brands, are commonly employed. researchgate.netrsc.org The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar alcohol like isopropanol, is optimized to achieve baseline separation of the enantiomers. researchgate.netrsc.org The separated enantiomers are then quantified using a detector, most commonly a UV detector. researchgate.netrsc.org

| Compound Analyte | Chiral Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Times (min) |

| (1S,3S)-2-Bromo-2-methylcyclopentane-1,3-diol | Daicel Chiralpak OD-H | n-hexane/i-PrOH 95:5 | 0.8 | tR = 24.6 |

| (1S,2S,3R)-2-Benzyl-3-hydroxy-2-methylcyclopentyl acetate | Daicel Chiralpak OD-H | n-hexane/i-PrOH 90:10 | 0.8 | tR = 8.0 |

| (1S,2S)-2-Methyl-3-oxo-2-(o-tolyl)cyclopentan-1-yl acetate | Daicel Chiralpak IA-U | hexanes/i-PrOH 95:5 | 0.6 | t1=4.5, t2=5.0, t3=5.8 |

This table summarizes typical chiral HPLC conditions used for the analysis of cyclopentane-1,3-diol derivatives. The separation allows for precise calculation of the enantiomeric excess by comparing the peak areas of the eluted enantiomers. researchgate.netrsc.org

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules like this compound. These theoretical studies complement experimental data, offering insights into molecular structure, spectroscopic properties, and reaction mechanisms at an atomic level.

Density Functional Theory (DFT)-Based Optical Calculations

Density Functional Theory (DFT) has become an invaluable method for predicting the chiroptical properties of chiral molecules, including optical rotation (OR) and electronic circular dichroism (ECD) spectra. researchgate.net By calculating these properties for a known configuration, such as (1R,3R), and comparing the results with experimental measurements, the absolute configuration of a newly synthesized compound can be determined with a high degree of confidence. researchgate.net

The process begins with a conformational search to identify the lowest energy structures of the molecule. researchgate.net Subsequently, geometry optimization and frequency calculations are performed at a specific level of theory, for example, using the B3LYP functional with a basis set like 6-31G(d). researchgate.netkyushu-univ.jp Time-dependent DFT (TD-DFT) is then used to calculate the ECD spectrum. researchgate.net Agreement between the calculated and experimental spectra provides strong evidence for the assigned absolute configuration. researchgate.net While TD-DFT calculations of ECD spectra are not yet consistently accurate enough to be universally reliable for all molecules, they are a powerful tool in the stereochemical assignment of many chiral compounds. researchgate.net

Molecular Modeling for Reaction Mechanism Prediction

Molecular modeling techniques are widely used to investigate the mechanisms of chemical reactions, including predicting their stereochemical outcomes. By calculating the energies of transition states and intermediates, chemists can understand why a particular diastereomer or enantiomer is formed preferentially. For cyclopentane derivatives, computational studies can elucidate the factors governing stereoselectivity in reactions such as reductions, cycloadditions, and ring inversions. acs.org

For example, DFT calculations can be used to determine the transition-state energies for different reaction pathways, thereby predicting the regioselectivity or diastereoselectivity of a transformation. acs.org These models can account for subtle steric and electronic interactions that control the approach of a reagent to the cyclopentane ring. Such computational insights are crucial for designing more efficient and selective synthetic routes to valuable chiral building blocks derived from this compound.

Predicting Binding Affinity and Selectivity based on Stereochemistry

The specific three-dimensional arrangement of functional groups in this compound and its derivatives is critical for their interaction with biological macromolecules like enzymes and receptors. Computational methods, particularly molecular docking, are employed to predict how these molecules bind to a target and to understand the basis of their biological activity and selectivity. smolecule.comnih.gov

Molecular docking simulations place a ligand (the cyclopentane derivative) into the binding site of a protein and calculate a score that estimates the binding affinity. These models reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Crucially, these studies can explain why one stereoisomer exhibits higher affinity than another. For instance, the diastereomer of a target compound may show reduced binding due to steric hindrance, where its different spatial arrangement prevents an optimal fit within the binding pocket. Such predictive studies are instrumental in the rational design of new, potent, and selective therapeutic agents based on the cyclopentane scaffold. nih.gov

Future Research Directions and Emerging Applications

Expansion of Asymmetric Synthetic Methodologies

A primary focus of future research is the enhancement of synthetic strategies to produce (1R,3R)-cyclopentane-1,3-diol and its derivatives with greater control, efficiency, and environmental consideration.

Exploring New Chiral Catalysts and Biocatalytic Systems

The development of novel catalytic systems is crucial for advancing the asymmetric synthesis of cyclopentane (B165970) diols. While methods like asymmetric desymmetrization using chiral alkaloids have been explored, the frontier lies in discovering more versatile and highly selective catalysts. metu.edu.tr

Biocatalysis represents a particularly promising avenue. The use of enzymes offers exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions. acs.org Research is increasingly focused on:

Reductases and Alcohol Dehydrogenases (ADHs): Enzymes such as ketoreductases (KREDs) have demonstrated remarkable efficacy in the stereoselective reduction of 1,3-diketone precursors. researchgate.net For example, the enzymatic reduction of 2,2-disubstituted 3-hydroxycyclopentane-1-ones can produce trans,cis-cyclopentane-1,3-diols with greater than 99% diastereomeric excess, showcasing the power of biocatalysis in constructing complex chiral molecules. researchgate.net Future work will likely involve enzyme engineering and the creation of fusion enzymes to improve stability, activity, and cofactor recycling, making the processes more industrially viable. acs.org

Transketolases (TK): These enzymes catalyze asymmetric carbon-carbon bond formation and could be employed in novel pathways to synthesize dihydroxyketone precursors to the target diol. ucl.ac.ukresearchgate.net Exploring the substrate scope of wild-type and mutant transketolase enzymes may open new synthetic routes from alternative starting materials. ucl.ac.uk

In parallel, the exploration of new chiral transition-metal catalysts continues. Systems involving iridium, rhodium, and ruthenium complexes with chiral phosphine (B1218219) ligands have proven highly effective in the asymmetric hydrogenation of various substrates, including imines, to produce chiral amines. nih.govacs.org Applying similar principles to the hydrogenation of cyclopentane-1,3-dione or related unsaturated precursors could yield highly enantiopure this compound. nih.gov

Development of More Efficient and Sustainable Synthetic Routes

Beyond catalyst discovery, significant research is directed at making the entire synthetic process more efficient and sustainable. A key strategy is the utilization of renewable feedstocks . Recent studies have demonstrated promising routes starting from lignocellulose-derived platform molecules like furfural (B47365) and furfuryl alcohol. nih.govrsc.org

These bio-based routes typically involve:

Aqueous-phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone. rsc.org

Isomerization of 4-hydroxycyclopent-2-enone to the more stable cyclopentane-1,3-dione. nih.gov

Hydrogenation of the dione (B5365651) to cyclopentane-1,3-diol. nih.govrsc.org

Advanced Scaffold Engineering

The inherent structure of this compound makes it an ideal starting point for scaffold engineering, where its core is modified or incorporated into larger, more complex molecules with tailored functions.

Design of Novel Functionalized Cyclopentane Diol Derivatives

Future research will heavily involve the synthesis of new derivatives where the hydroxyl groups or the cyclopentane ring itself are functionalized. This allows for the modulation of physical, chemical, and biological properties.

Examples of research directions include:

Amino Diols and Triols: The stereoselective synthesis of aminocyclopentane-1,2-diols and aminocyclopentane-1,2,3-triols has been developed as a strategy to expand fragment-based libraries for kinase inhibitors. beilstein-journals.org This unusual substitution pattern provides a valuable starting point for discovering novel bioactive molecules. beilstein-journals.org

Carboxylic Acid Isosteres: The cyclopentane-1,3-dione precursor to the diol has been explored as a novel isostere for the carboxylic acid functional group in drug design. researchgate.net This demonstrates how the core scaffold can be adapted to mimic other crucial functional groups, opening up its application in medicinal chemistry.

Diverse Substitution: The development of methods for creating multi-substituted cyclopentane derivatives, such as 2,2-disubstituted cyclopentane-1,3-diols, allows for fine-tuning of the molecular shape and properties. researchgate.net

These efforts provide access to a wider range of building blocks for various applications.

Integration into More Complex Molecular Architectures

The ultimate utility of this compound and its derivatives lies in their incorporation as chiral synthons into larger, high-value molecules.

Emerging applications and research areas include:

Pharmaceuticals: The cyclopentane scaffold is a key component in a variety of biologically active molecules. It is used as an intermediate in the synthesis of carbocyclic nucleoside analogues with potential antiviral activity. Furthermore, complex derivatives are being designed as selective estrogen receptor (ER) targeting agents for cancer treatment. google.com The synthesis of cyclopentyl analogues of PreQ₀, a nucleoside Q precursor, is being explored for kinase-inhibitory studies. beilstein-journals.org

Polymers: Cyclopentane-1,3-diol has been successfully used as a renewable monomer in the synthesis of polyurethanes, highlighting its potential in creating novel bio-based materials. rsc.org

Natural Product Synthesis: Asymmetric domino reactions have been used to construct highly functionalized trisubstituted cyclopentane rings, which serve as the core for iridoid natural products. mdpi.com This showcases the power of the scaffold in achieving complex stereochemical control in total synthesis.

Spatially Directed Libraries: The rigid diol scaffold is ideal for creating spatially diverse libraries of compounds for drug discovery, where appended binding moieties are systematically directed toward different regions of three-dimensional space. nih.gov

Mechanistic Elucidation of Reactivity and Selectivity

A deeper, more fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for the rational design of future processes. While significant progress has been made empirically, future research will increasingly integrate computational and experimental studies to elucidate the factors controlling selectivity.

Key areas of investigation include:

Understanding Stereocontrol: To improve upon existing synthetic methods, it is crucial to understand the precise interactions between the substrate, catalyst, and reagents that dictate the stereochemical outcome. For example, understanding why certain biocatalysts yield specific diastereomers of substituted cyclopentane diols can guide future enzyme engineering efforts. researchgate.net

Thermodynamic and Kinetic Studies: Computational tools like Density Functional Theory (DFT) can be used to rationalize experimental observations, such as the epimerization of cis/trans diol products at elevated temperatures during hydrogenation. nih.gov Such studies can predict optimal reaction conditions and guide the design of catalysts that favor the desired kinetic or thermodynamic product.

Catalyst-Ligand Effects: In metal-catalyzed hydrogenations, the nature of the ligand can substantially affect the cis-trans ratio of the diol product. researchgate.net Mechanistic studies are needed to unravel the electronic and steric effects of different ligands, enabling the selection or design of a ligand that provides the highest selectivity for the desired (1R,3R) isomer.

By combining detailed mechanistic studies with the ongoing development of novel catalysts and synthetic routes, the full potential of this compound as a versatile chiral building block can be realized.

In-depth Studies on Stereochemical Control in Reactions

The precise arrangement of atoms in this compound makes it a cornerstone for creating specific stereoisomers of more complex molecules. Future work will likely focus on refining methods to control the stereochemical outcome of reactions involving this diol. This includes the development of new catalysts and reaction conditions that can selectively produce a desired stereoisomer. For instance, achieving high diastereoselectivity in the synthesis of 2,2-disubstituted cyclopentane-1,3-diols has been demonstrated through stepwise ketone reduction, showcasing the potential for concise chirality construction. researchgate.net Further research into enzymatic reductions and the use of chiral auxiliaries could lead to even more efficient and selective synthetic routes. researchgate.net The goal is to develop predictable and highly selective transformations, which are crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Computational Investigations into Reaction Pathways and Transition States

Computational chemistry offers a powerful tool to understand and predict the outcomes of chemical reactions. Future research will increasingly employ computational methods to model the reaction pathways and transition states of reactions involving this compound. By calculating the energies of different reaction intermediates and transition states, researchers can gain insights into the factors that govern stereoselectivity. These computational studies can help in designing more effective catalysts and reaction conditions by predicting which catalysts will favor the formation of the desired product. For example, calculations can be used to understand the mechanism of metal-catalyzed reactions, such as the copper-catalyzed borylative cyclization of β-oxo acid derivatives to form functionalized cyclopentanols. nih.gov Such computational insights are invaluable for optimizing existing synthetic methods and for the rational design of new, more efficient ones.

Exploration in Materials Science

The rigid and well-defined structure of the cyclopentane ring in this compound makes it an attractive component for the creation of new materials with specific properties.

Synthesis of Novel Polymeric Materials with Tailored Properties

This compound can be used as a monomer in polymerization reactions to create novel polyesters and polyurethanes. rsc.orgacs.org The diol's specific stereochemistry can influence the macroscopic properties of the resulting polymer, such as its thermal stability, mechanical strength, and transparency. acs.org For example, polyesters derived from a related camphor-derived diol have shown high glass transition temperatures and excellent mechanical properties. acs.org Future research will likely explore the copolymerization of this compound with various dicarboxylic acids to produce a range of polyesters with tailored properties, suitable for applications such as hot-filled containers and transparent packaging. acs.org An industrially scalable and cost-effective method for synthesizing 1,3-cyclopentanediol (B3029237) from lignocellulose-derived furfuryl alcohol has been developed, and the resulting diol was successfully used as a monomer in polyurethane synthesis. rsc.org

Development of Smart Materials Utilizing the Diol Scaffold

"Smart materials" are materials that respond to changes in their environment, such as temperature, pH, or light. The this compound scaffold can be incorporated into polymers to create such materials. The hydroxyl groups of the diol can be functionalized with responsive chemical groups, allowing the resulting material to change its properties in a controlled manner. Future research could focus on synthesizing polymers that incorporate the diol and other functional monomers to create materials with applications in areas like drug delivery, sensors, and self-healing materials.

Applications in Chemical Biology

The unique three-dimensional structure of this compound makes it a valuable tool for designing molecules that can interact specifically with biological targets.

Design of Probe Molecules for Biochemical Pathways

Chemical probes are small molecules used to study and manipulate biological processes. The defined stereochemistry of this compound allows for the design of probes that can bind to specific enzymes or receptors with high selectivity. unige.it By attaching fluorescent tags or other reporter groups to the diol scaffold, researchers can create probes to visualize and study biochemical pathways in living cells. For instance, cyclopentane derivatives have been used in the synthesis of carbocyclic analogues of nucleoside precursors to expand fragment-based kinase libraries for drug discovery. beilstein-journals.org Future research in this area will likely involve the synthesis of a diverse library of probe molecules based on the this compound scaffold to investigate a wide range of biological questions.

Expanding Chemical Libraries for Target Identification

The strategic expansion of chemical libraries with novel, three-dimensional molecular scaffolds is a cornerstone of modern drug discovery and chemical biology. The objective is to populate screening collections with compounds that exhibit diverse spatial arrangements and rich stereochemistry, thereby increasing the probability of identifying novel biological targets and elucidating their functions. In this context, chiral building blocks with well-defined stereochemistry are invaluable. The compound this compound, with its rigid C5-backbone and defined spatial orientation of its hydroxyl groups, serves as an exemplary scaffold for generating libraries of sp3-rich molecules, which are increasingly sought after for their favorable pharmacological properties. tarosdiscovery.comnih.gov